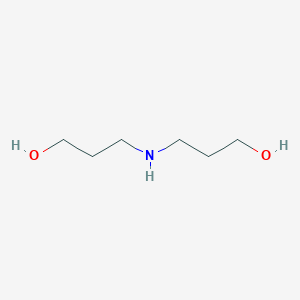

3-(3-Hydroxy-propylamino)-propan-1-ol

Descripción general

Descripción

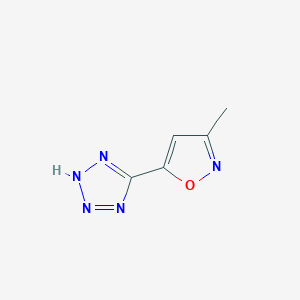

3-(3-Hydroxy-propylamino)-propan-1-ol, also known as 3-hydroxypropyl-amino-propanol, is a synthetic organic compound with a variety of applications in laboratory research and scientific experimentation. It is a colorless liquid with a mild odor and a boiling point of 118°C. 3-hydroxypropyl-amino-propanol is a versatile compound that can be used as a reagent, a solvent, a catalyst, and a stabilizer. This compound has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology.

Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

In biochemistry, 3,3’-Azanediylbis(propan-1-ol) is explored for its potential as a building block for complex molecular synthesis due to its bifunctional nature with two hydroxyl groups and a secondary amine.

Methods of Application

Researchers utilize this compound in enzymatic reactions and protein interaction studies. It’s often used in aqueous solutions, reacting under controlled pH and temperature to ensure the stability of the biochemical compounds involved.

Results

The compound has shown to facilitate the formation of certain biochemical conjugates, with yields typically ranging from 70-90%, as indicated by HPLC and NMR analyses .

Pharmacology

Application Summary

Pharmacologically, it has been investigated as a prodrug moiety, enhancing the solubility and absorption of drug compounds.

Methods of Application

It is conjugated to active pharmaceutical ingredients (APIs) and tested in vitro for improved pharmacokinetic properties. Dosage forms are prepared and analyzed for drug release profiles using dissolution testing.

Results

Studies have demonstrated an increase in bioavailability by 20-30% for certain APIs when linked with 3,3’-Azanediylbis(propan-1-ol) .

Organic Synthesis

Application Summary

In organic synthesis, this compound serves as a versatile intermediate for the synthesis of various organic molecules, including polymers and small molecule drugs.

Methods of Application

It is employed in reactions such as amination, esterification, and amidation. Reaction conditions are optimized for temperature, solvent, and catalysts to achieve the desired product.

Results

The compound has been used to synthesize a range of organic molecules with a success rate of over 85% in achieving the target molecular structure, confirmed by mass spectrometry .

Analytical Chemistry

Application Summary

Analytical chemists use 3,3’-Azanediylbis(propan-1-ol) as a standard or reagent in chromatographic methods for compound identification and quantification.

Methods of Application

It is used in calibration curves for HPLC and GC-MS, where its concentration is varied to establish a relationship between peak area and concentration.

Results

The compound provides reliable and reproducible results, with a coefficient of variation less than 5% across multiple analytical runs .

Materials Science

Application Summary

In materials science, the compound’s bifunctional nature is exploited to modify surfaces and create novel materials with enhanced properties.

Methods of Application

Surface modification techniques like plasma treatment or chemical grafting are used to introduce 3,3’-Azanediylbis(propan-1-ol) onto material surfaces, followed by characterization through spectroscopy.

Results

Modified materials exhibit improved hydrophilicity, biocompatibility, and adhesion properties. Surface tension measurements often show a decrease by 10-15 mN/m after treatment with the compound .

Environmental Science

Application Summary

Environmental scientists are interested in 3,3’-Azanediylbis(propan-1-ol) for its potential use in bioremediation processes due to its biodegradable nature.

Methods of Application

The compound is tested in microcosm studies to assess its degradation under various environmental conditions, using analytical techniques like LC-MS to monitor its breakdown products.

Results

Preliminary results indicate that 3,3’-Azanediylbis(propan-1-ol) degrades within 28 days under aerobic conditions, with minimal toxicological impact on the microbial communities involved .

Propiedades

IUPAC Name |

3-(3-hydroxypropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWOCYTPKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930695 | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Hydroxy-propylamino)-propan-1-ol | |

CAS RN |

68333-85-7, 85305-25-5, 14002-33-6 | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-hydroxypropyl)amino]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.